[6-(Pyridin-2-yl)pyridin-3-yl]methanol
Overview
Description
“[6-(Pyridin-2-yl)pyridin-3-yl]methanol” is a compound that has been studied for its potential use in the development of potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel . TRPV3 is a calcium and sodium permeable channel found in both neuronal and non-neuronal tissues, including dorsal root ganglia, spinal cord, and keratinocytes . It is suggested that TRPV3 may play a role in inflammation, pain sensation, and skin disorders .
Synthesis Analysis
The synthesis of “[6-(Pyridin-2-yl)pyridin-3-yl]methanol” and its derivatives has been a subject of research. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of “[6-(Pyridin-2-yl)pyridin-3-yl]methanol” has been analyzed using various techniques such as NMR and crystallographic analysis .Chemical Reactions Analysis
The chemical reactions involving “[6-(Pyridin-2-yl)pyridin-3-yl]methanol” are complex and challenging. The compound has been used in cross-coupling reactions, but the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult .Scientific Research Applications
Catalytic Properties and Ligand Synthesis
Complexes of [6-(Pyridin-2-yl)pyridin-3-yl]methanol and its derivatives exhibit significant catalytic properties. For instance, nickel complexes with bidentate N,O-type ligands, including [6-(Pyridin-2-yl)pyridin-3-yl]methanol, have been synthesized and tested for their ability to catalyze the oligomerization of ethylene, showing high activity and selectivity (Kermagoret & Braunstein, 2008).
Crystal Structure and Hydrogen Bond Stabilization
The unexpected formation of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol from the condensation reaction of (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde at high temperatures has been characterized. The compound's symmetrical molecule with intramolecular hydrogen bonds provides stabilization to the crystal structure (Percino et al., 2005).
Photocatalytic Water Reduction
Ligands like pyridine-2,6-diylbis(dipyridin-2-ylmethanol) have been synthesized and used to coordinate with 3d element cations, forming complexes. Some of these complexes, notably those with cobalt, have shown photocatalytic activity in water reduction when combined with appropriate sacrificial electron donors and photosensitizers. This indicates potential applications in photocatalytic processes and sustainable energy production (Bachmann et al., 2013).
Synthesis of Unique Chemical Structures
The compound has also been involved in reactions leading to the synthesis of unique chemical structures, such as the triple-strand helical supramolecular complex formed between Tris(3-(pyridin-2-yl)pyrazole)ruthenium(II) and Copper(I), showcasing the molecule's versatility in forming intricate and potentially functional molecular architectures (Lam et al., 1997).
Future Directions
The future directions for the research on “[6-(Pyridin-2-yl)pyridin-3-yl]methanol” could involve further exploration of its potential as a TRPV3 antagonist . Additionally, the development of novel derivatives and the investigation of their potential therapeutic applications could be a promising area of research .
properties
IUPAC Name |
(6-pyridin-2-ylpyridin-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-9-4-5-11(13-7-9)10-3-1-2-6-12-10/h1-7,14H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEVCGLBJJJDAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(Pyridin-2-yl)pyridin-3-yl]methanol |
Synthesis routes and methods
Procedure details
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